Contraceptive Efficacy: Pearl Index Comparison of Algestone Acetophenide/Estradiol Enanthate vs. Depot Medroxyprogesterone Acetate
The combination formulation of dihydroxyprogesterone acetophenide (DHPA, algestone acetophenide) 150 mg with estradiol enanthate 10 mg demonstrates exceptionally high contraceptive efficacy. In a large, open, prospective study of 7,054 women treated for a total of 60,010 months, this once-monthly injectable combination achieved a Pearl Index of 0.018 pregnancies per 100 woman-years [1]. This efficacy is markedly superior to that reported for depot medroxyprogesterone acetate (DMPA) injections, which are associated with a Pearl Index of 3 pregnancies per 100 woman-years [2].
| Evidence Dimension | Contraceptive efficacy (Pearl Index) |
|---|---|
| Target Compound Data | Pearl Index: 0.018 pregnancies per 100 woman-years |
| Comparator Or Baseline | Depot Medroxyprogesterone Acetate (DMPA) 150 mg IM every 3 months: Pearl Index 3.0 pregnancies per 100 woman-years |
| Quantified Difference | Algestone acetophenide combination demonstrates a ~167-fold lower pregnancy rate (0.018 vs 3.0 per 100 woman-years) |
| Conditions | Clinical trial; 7,054 women; 60,010 months of use; DHPA 150 mg + estradiol enanthate 10 mg monthly IM injection |
Why This Matters
This substantial difference in real-world contraceptive efficacy provides a clear, data-driven rationale for selecting algestone acetophenide-based formulations over DMPA when maximal pregnancy prevention is a clinical or research priority.
- [1] Jarquín González, J. D., Elda de Aguirre, L., Rodríguez, C., Abrego de Aguilar, M., Carrillo, F., León, D. A., ... & Acosta, R. (1996). Dihydroxyprogesterone acetophenide 150 mg+ estradiol enantate 10 mg as monthly injectable contraceptives. Advances in Contraception, 12, 213-225. View Source
- [2] Cleveland Clinic Journal of Medicine. (2012). Update on contraceptive options: A case-based discussion. 79(3), 207-212. View Source
